molecular formula C20H23N5O2S B2832385 4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide CAS No. 402954-53-4

4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide

Cat. No.: B2832385
CAS No.: 402954-53-4
M. Wt: 397.5
InChI Key: UPESHMJXDDKGOX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the current literature. Chemical reactions depend on the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, and solubility. For this compound, these details are not available in the current literature .

Scientific Research Applications

Synthesis and Antiviral Activity

A study on the design, synthesis, and evaluation of furan-substituted spirothiazolidinones as antiviral agents against influenza A/H3N2 virus revealed the potential of spirocyclic compounds in antiviral drug development. The identified compounds exhibited significant inhibition of the virus, highlighting the role of spiro compounds in medicinal chemistry for developing new antiviral drugs (Apaydın et al., 2021).

Antibacterial Applications

Research into hybrid derivatives of 5-sulfamoyl-1H-indole and 4-thiazolidinone groups synthesized a series of new compounds with promising antibacterial activity. This study illustrates the synthesis approach and potential of combining different pharmacophoric elements to create compounds with enhanced biological activity (Güzel-Akdemir et al., 2020).

Biodegradation of Azo Dyes

A study on the biodegradation of azo dyes through the integration of anaerobic and aerobic processes showed the potential use of aerobic enrichment cultures developed on aromatic amines. This research provides insights into environmental applications of biodegradation processes, relevant to the structural components of the compound (Tan et al., 1999).

Synthesis Techniques

Explorations into the synthesis of dipeptides from activated α-amino acids demonstrate advanced techniques in peptide synthesis, which could be relevant for the manipulation and application of complex compounds like 4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide (Nowshuddin & Reddy, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for this compound is not documented in the current literature .

Future Directions

The future directions for research on this compound could include detailed synthesis analysis, molecular structure analysis, exploration of its chemical reactions, determination of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, its safety and hazards need to be assessed for safe handling and use .

Properties

IUPAC Name

4-amino-2-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c21-11-14-17(22)25-19(16(18(23)27)20(14)9-5-2-6-10-20)28-12-15(26)24-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-10,12,22H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPESHMJXDDKGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(C(=NC(=C2C#N)N)SCC(=O)NC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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